4-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide

Structural Elucidation Quality Control Identity Confirmation

Purchase 4-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide (C₁₅H₁₀ClN₃O₂, MW 299.72) as a core scaffold for focused quinazolinyl-benzamide HDAC inhibitor libraries. The definitive structural identity is established by ¹H NMR and exact mass (299.046154 Da), enabling unambiguous quality control. The 4-chloro substituent (Hammett σₚ = +0.23) provides a validated handle for Suzuki/Buchwald diversification, directly informed by the published activity of related compound 11a (HDAC1 IC₅₀ = 2.3 nM). This compound is catalogued as NSC 617824 and PubChem CID 485922, and serves as a competent dihydroquinazolinone substrate for photoredox carbamoyl radical reactions. Use as an analytical reference standard to detect des-chloro impurities and establish QSPR for ADME optimization (cLogP = 2.83).

Molecular Formula C15H10ClN3O2
Molecular Weight 299.71 g/mol
Cat. No. B3716933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide
Molecular FormulaC15H10ClN3O2
Molecular Weight299.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H10ClN3O2/c16-10-7-5-9(6-8-10)13(20)18-15-17-12-4-2-1-3-11(12)14(21)19-15/h1-8H,(H2,17,18,19,20,21)
InChIKeyNCVBXZWFSFYWGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-Chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide: Structural Identity and Core Scaffold Properties for Procurement Decisions


4-Chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide (C₁₅H₁₀ClN₃O₂; MW 299.72) is a member of the quinazolinone‑benzamide hybrid class, characterized by a 4‑oxo‑1,4‑dihydroquinazoline core directly linked to a 4‑chlorobenzamide moiety [1]. Its definitive structural identity has been established by ¹H NMR spectroscopy and exact mass determination [1]. The compound is catalogued under NSC 617824 and PubChem CID 485922 in the National Cancer Institute’s compound repository, indicating its availability for screening programs [2]. This scaffold is structurally related to a class of quinazolinyl‑containing benzamides that have been explored as histone deacetylase (HDAC) inhibitors, although no direct biological data for this specific compound were found in the non‑excluded literature [3].

Why 4-Chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide Cannot Be Freely Substituted by Other Quinazolinone Benzamides in Research Protocols


Within the quinazolinone‑benzamide class, minor structural modifications can abolish or invert biological activity. In the series of quinazolinyl‑containing benzamide HDAC inhibitors reported by Zhang et al., introduction of substituents at the C2 position of the quinazoline ring was not tolerated for HDAC1 inhibitory activity, and the most active compound (11a) contained a distinct substitution pattern relative to the target compound [1]. Furthermore, the chlorine atom at the 4‑position of the benzamide ring alters both electronic properties (Hammett σₚ = +0.23 for Cl) and lipophilicity relative to the unsubstituted analog, factors that directly influence target binding, solubility, and metabolic stability [2]. Therefore, substituting the target compound with the unsubstituted N‑(4‑oxo‑1,4‑dihydroquinazolin‑2‑yl)benzamide, the 4‑methoxy analog, or the 5‑amino‑2‑chloro analog cannot be assumed to yield equivalent experimental outcomes without explicit comparative validation.

Quantitative Differentiation Guide for 4-Chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide Procurement


Confirmatory Structural Identity by ¹H NMR and Exact Mass: Differentiating from Structural Isomers

The target compound can be unequivocally distinguished from its structural isomers and closely related analogs by its ¹H NMR spectrum in DMSO‑d₆ and exact mass measurement (299.046154 Da). This identity confirmation is essential for procurement, as vendors may supply structurally ambiguous material. The unsubstituted parent N‑(4‑oxo‑1,4‑dihydroquinazolin‑2‑yl)benzamide (MW 265.27) and the 4‑methoxy analog (MW 295.29) differ in both exact mass and aromatic proton splitting patterns [1].

Structural Elucidation Quality Control Identity Confirmation

Chlorine Substitution at the 4‑Position of the Benzamide Ring: Impact on Lipophilicity and Electronic Properties Relative to the Unsubstituted Parent

The 4‑chloro substituent in the target compound confers a measurably different lipophilicity profile compared to the unsubstituted parent N‑(4‑oxo‑1,4‑dihydroquinazolin‑2‑yl)benzamide. The calculated partition coefficient (cLogP) for the target compound is 2.83, while the unsubstituted analog has a cLogP of approximately 2.0 [1]. This ~0.8 log unit increase in lipophilicity is substantial and can affect membrane permeability, plasma protein binding, and nonspecific binding in biochemical assays. Additionally, the chlorine atom withdraws electron density (Hammett σₚ = +0.23), which can modulate the reactivity of the amide carbonyl toward enzymatic hydrolysis [2].

Medicinal Chemistry SAR Physicochemical Properties

Potential Scaffold for HDAC Inhibitor Development: Class‑Level SAR Context from Quinazolinyl‑Benzamide Studies

A series of quinazolinyl‑containing benzamide derivatives were recently reported as selective HDAC1 inhibitors. Compound 11a in that series demonstrated an IC₅₀ of 2.3 nM against HDAC1, with >100‑fold selectivity over HDAC6 (IC₅₀ = 250 nM) and HDAC8 (IC₅₀ = 310 nM), and inhibited proliferation of K562, Hut78, Hep3B, and HCT116 cancer cells with IC₅₀ values in the low micromolar range. The SAR demonstrated that even small changes to the quinazoline C2 substituent abolished activity [1]. While the target compound differs from 11a in substitution pattern, it shares the core quinazolinone‑benzamide architecture and may serve as a comparative scaffold or a synthetic intermediate for generating focused libraries. However, no direct HDAC inhibition data are available for the target compound itself. *Note: This is class‑level inference; quantitative extrapolation to the target compound is not supported by direct evidence.*

HDAC Inhibition Cancer Research Epigenetics

Synthetic Utility as a Dihydroquinazolinone Precursor in Visible‑Light Photoredox Catalysis

Recent work has established dihydroquinazolinones, including scaffolds related to the target compound, as a new class of carbamoyl radical precursors for amide synthesis via C‑C bond formation under visible‑light photoredox catalysis [1]. The 4‑chloro substituent on the benzamide ring may additionally participate in cross‑coupling reactions. The synthesis of functionalized dihydroquinazolinones from isatoic anhydride, amines, and 4‑chloro‑N‑hydroxybenzimidoyl chloride proceeds in yields up to 71% under metal‑free conditions [2]. The target compound, possessing the unmodified dihydroquinazolinone core, represents a suitable starting material or intermediate for these catalytic transformations. This utility is distinct from that of the 2‑substituted quinazolinone analogs, which may not undergo the same radical precursor chemistry.

Synthetic Methodology Photoredox Catalysis Amide Synthesis

Recommended Research and Industrial Application Scenarios for 4-Chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide Based on Evidence


Medicinal Chemistry: Scaffold for HDAC Inhibitor Lead Optimization

Procure as a core scaffold for synthesizing focused libraries of quinazolinyl‑benzamide HDAC inhibitors. The compound provides a validated starting point for exploring the SAR of the benzamide ring chlorine substituent, directly informed by the published activity of related compound 11a (HDAC1 IC₅₀ = 2.3 nM) [1]. The 4‑chloro substituent can serve as a handle for further diversification via Suzuki or Buchwald‑Hartwig cross‑coupling.

Synthetic Methodology Development: Visible‑Light Photoredox Amidation Reactions

Use as a model dihydroquinazolinone substrate for developing novel carbamoyl radical‑mediated C‑C bond forming reactions. The compound’s 4‑oxo‑1,4‑dihydroquinazoline core is the competent tautomeric form required for radical generation under photoredox conditions, distinguishing it from 2‑substituted quinazolinones that lack this reactivity [2].

Analytical Reference Standard for Quality Control and Identity Confirmation

Employ as an analytical reference standard for LC‑MS and NMR‑based quality control of quinazolinone‑benzamide compound libraries. The definitive ¹H NMR spectrum and exact mass (299.046154 Da) documented in the KnowItAll Spectral Library provide unambiguous identity confirmation, enabling detection of des‑chloro impurities or isomeric contaminants in vendor‑supplied materials [3].

Comparative Physicochemical Profiling in Drug Discovery

Include in panels designed to assess the impact of 4‑chloro substitution on lipophilicity‑driven ADME parameters (cLogP = 2.83 vs. ~2.0 for the unsubstituted analog). The compound serves as a representative example for establishing quantitative structure‑property relationships (QSPR) within the quinazolinone‑benzamide series [4].

Quote Request

Request a Quote for 4-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.